histidylmethionine
Overview
Description
Histidylmethionine is a dipeptide composed of the amino acids histidine and methionine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: Histidylmethionine can be synthesized through peptide synthesis techniques, which involve the formation of peptide bonds between the carboxyl group of one amino acid and the amino group of another. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions and the activation of the carboxyl group to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS is a widely used method where the peptide is assembled on a solid support, allowing for easy purification and automation. The process involves repeated cycles of amino acid coupling, deprotection, and washing.
Chemical Reactions Analysis
Types of Reactions: Histidylmethionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Various reagents depending on the desired substitution, such as acylating agents for acylation reactions.
Major Products Formed:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Histidylmethionine has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein metabolism and as a potential biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and its role in protein synthesis.
Industry: Used in the development of peptide-based drugs and as a component in nutritional supplements.
Mechanism of Action
The mechanism of action of histidylmethionine involves its role as a dipeptide in protein metabolism. It can be hydrolyzed by peptidases to release histidine and methionine, which are essential amino acids involved in various metabolic pathways. Histidine is a precursor for histamine and plays a role in immune response, while methionine is involved in methylation reactions and the synthesis of other sulfur-containing compounds .
Comparison with Similar Compounds
Histidylglycine: A dipeptide composed of histidine and glycine.
Histidylalanine: A dipeptide composed of histidine and alanine.
Methionylglycine: A dipeptide composed of methionine and glycine.
Comparison: Histidylmethionine is unique due to the presence of both histidine and methionine, which confer distinct chemical properties and biological functions. The sulfur atom in methionine allows for oxidation-reduction reactions, while the imidazole ring in histidine provides unique binding properties in enzymatic reactions .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-19-3-2-9(11(17)18)15-10(16)8(12)4-7-5-13-6-14-7/h5-6,8-9H,2-4,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIZHKDZYOSOGY-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CN=CN1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428577 | |
Record name | CHEBI:74053 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Histidylmethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028891 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2488-11-1 | |
Record name | CHEBI:74053 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Histidylmethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028891 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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